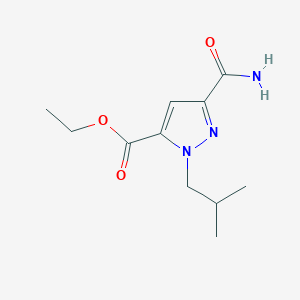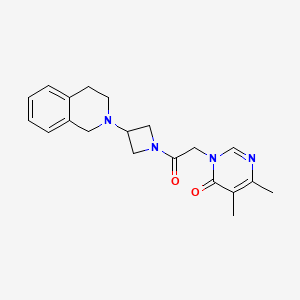![molecular formula C21H21F2N3O B2893045 7-Fluoro-3-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2415633-46-2](/img/structure/B2893045.png)
7-Fluoro-3-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-Fluoro-3-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one” is a complex organic molecule. It contains a quinazolinone group, which is a type of heterocyclic compound. This group is often found in various pharmaceuticals and exhibits a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinazolinone ring and the introduction of the fluorine atoms. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinazolinone group would likely contribute to the rigidity of the molecule, while the piperidine ring could introduce some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atoms could affect the compound’s polarity and potentially its solubility .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
7-fluoro-3-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O/c22-17-3-1-15(2-4-17)12-25-9-7-16(8-10-25)13-26-14-24-20-11-18(23)5-6-19(20)21(26)27/h1-6,11,14,16H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDNAXNBUAAMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-3-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2892963.png)
![N-(1-acetylpiperidin-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2892964.png)
![2-(4-methoxybenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2892965.png)




![7-(4-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2892977.png)


![(E)-5-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2892983.png)

